EP300/Cbp-IN-2
Description
The Role of EP300 and CBP as Histone Acetyltransferases and Transcriptional Co-activators
EP300 and CBP are enzymes known as histone acetyltransferases (HATs). nih.govresearchgate.net Their primary role is to catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone proteins, the core components of chromatin. nih.govresearchgate.net This post-translational modification, known as histone acetylation, neutralizes the positive charge of lysine, thereby weakening the interaction between histones and the negatively charged DNA backbone. nih.gov
Beyond their enzymatic activity, EP300 and CBP function as transcriptional co-activators. nih.gov They act as molecular scaffolds, interacting with a vast number of transcription factors to recruit the basal transcription machinery, including RNA polymerase II, to gene promoters. nih.gov This dual functionality allows them to integrate multiple signaling pathways to orchestrate precise gene expression programs that govern processes like proliferation, differentiation, and apoptosis. nih.gov
Overview of Chromatin Dynamics and Gene Expression Modulation by EP300/CBP
The HAT activity of EP300/CBP is a critical mechanism for modulating chromatin structure. By acetylating histones, particularly at histone H3 on lysines 18 and 27 (H3K18ac and H3K27ac), they promote a more relaxed or "open" chromatin state known as euchromatin. google.comfoghorntx.com This open conformation makes the DNA more accessible to transcription factors and the transcriptional machinery, generally leading to gene activation. nih.gov
EP300/CBP are frequently localized at enhancer regions, which are distal DNA elements that boost the transcription of target genes. nih.gov The acetylation of H3K27 at these enhancers is a hallmark of their activity and is crucial for regulating cell-type-specific gene expression. nih.govfoghorntx.com Through their ability to remodel chromatin and co-activate transcription, EP300/CBP play a central role in the dynamic control of the genome.
Functional Redundancy and Distinct Roles of EP300 and CBP in Cellular Processes
EP300 and CBP share a high degree of structural homology, particularly within their functional domains like the HAT and bromodomain regions, suggesting they have many overlapping functions. nih.gov Indeed, in many cellular contexts, the two proteins can compensate for each other, exhibiting functional redundancy. nih.gov
However, mounting evidence from genetic studies in mice and research in different cell types reveals that EP300 and CBP also possess distinct, non-redundant roles. nih.govyoutube.com These unique functions are critical for specific developmental pathways and cellular responses. For example, while both are vital for embryonic development, the specific phenotypes resulting from the loss of one versus the other can differ, indicating they regulate distinct sets of genes or have unique interaction partners in certain contexts. nih.govyoutube.com The development of selective inhibitors or degraders for each paralog has been instrumental in beginning to unravel these unique biological roles. ashpublications.org
The Emergence of EP300/CBP Modulators as Research Tools
The critical functions of EP300 and CBP in health and their dysregulation in diseases, particularly cancer, have made them attractive therapeutic targets. nih.govacs.org This has spurred the development of small molecule modulators, primarily inhibitors, to probe their biological functions and assess their therapeutic potential. nih.govresearchgate.net These chemical tools can be broadly categorized based on the domain they target, such as the catalytic HAT domain or the bromodomain, which is a protein module that recognizes acetylated lysines. nih.govmedchemexpress.com
Inhibitors targeting the bromodomains of EP300/CBP, such as SGC-CBP30 and I-CBP112, have been shown to disrupt the expression of key genes that maintain cell identity. nih.gov Catalytic HAT inhibitors, like A-485, directly block the enzyme's acetylation function. nih.gov These modulators serve as invaluable research tools, allowing for the acute and reversible inhibition of EP300/CBP activity, which helps to dissect their complex roles in gene regulation. nih.govfoghorntx.com
EP300/Cbp-IN-2: A Specific Inhibitor Molecule
Within the landscape of EP300/CBP modulators, this compound has been identified as a potent inhibitor of these coactivators. Detailed research findings on this specific compound in peer-reviewed scientific literature are limited, with its primary citation being in patent documents.
The available data identifies this compound as "example 25" from patent WO2017205538A1. Biochemical assays have demonstrated its inhibitory capacity against CBP and its impact on the downstream signaling of oncogenes like Myc.
Table 1: Biochemical Activity of this compound
| Target/Assay | IC50 Value |
|---|---|
| CBP (HTRF Assay) | 1.07 nM |
| Myc | 5.96 nM |
Data sourced from MedChemExpress, referencing patent WO2017205538A1.
The potent, low-nanomolar IC50 value against CBP indicates that this compound is a high-affinity inhibitor. However, further research and publication in the public domain are needed to fully characterize its mechanism of action, selectivity profile across other epigenetic regulators, and its utility as a research tool in cellular and in vivo models.
Structure
3D Structure
Properties
Molecular Formula |
C30H32F2N4O3 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
(6S)-1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(trideuteriomethoxy)cyclohexyl]benzimidazol-2-yl]piperidin-2-one |
InChI |
InChI=1S/C30H32F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16,20,22,27H,4-6,8-9,11-12H2,1-3H3/t20?,22?,27-/m0/s1/i3D3 |
InChI Key |
SKDNDJWEBPQKCS-QGERWLBQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1CCC(CC1)N2C3=C(C=C(C=C3)C4=C(ON=C4C)C)N=C2[C@@H]5CCCC(=O)N5C6=CC(=C(C=C6)F)F |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC |
Origin of Product |
United States |
Mechanistic Insights into Ep300/cbp Modulator Action
Molecular Target Engagement and Specificity
The specificity of a chemical probe is paramount to its utility in dissecting biological pathways. EP300/Cbp-IN-2 was developed to exhibit high affinity and specificity for EP300 and CBP, primarily through interaction with a single functional domain, thereby minimizing off-target effects.
The EP300 and CBP proteins each contain a bromodomain, a conserved structural module of approximately 110 amino acids that functions as a "reader" of acetylated lysine (B10760008) residues on histones and other proteins. This recognition is a key step in tethering the EP300/CBP complex to active chromatin regions.
Research findings conclusively demonstrate that This compound (A-485) does not engage or inhibit the bromodomain of EP300 or CBP . Its mechanism of action is entirely independent of this domain. This is a critical point of distinction from other classes of EP300/CBP modulators, such as I-CBP112, which were specifically designed to target the bromodomain's acetyl-lysine binding pocket. The lack of activity at the bromodomain ensures that the effects of this compound can be attributed specifically to the inhibition of the protein's enzymatic function.
The primary mechanism of action for this compound is the potent and selective inhibition of the histone acetyltransferase (HAT) domain. This domain catalyzes the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails (e.g., H3K18, H3K27) and other substrate proteins.
This compound acts as a competitive inhibitor with respect to the acetyl-CoA cofactor. It occupies the acetyl-CoA binding site within the HAT domain, thereby preventing the enzyme from accessing its essential cofactor and carrying out the acetylation reaction. This direct enzymatic inhibition is highly potent, as demonstrated by in vitro biochemical assays.
Table 2.1: In Vitro Enzymatic Potency of this compound (A-485)
| Target Enzyme | Assay Type | IC₅₀ (nM) |
|---|---|---|
| p300 (EP300) | Biochemical HAT Assay | 9.3 |
| CBP | Biochemical HAT Assay | 15.7 |
Data synthesized from published biochemical studies.
Beyond the bromodomain and HAT domain, EP300 and CBP contain several other domains crucial for mediating protein-protein interactions, such as the KIX (Kinase-inducible domain interacting) domain. The KIX domain serves as a docking site for numerous transcription factors, including c-Myb and CREB.
Consistent with its design as a specific HAT domain inhibitor, This compound (A-485) has no reported direct inhibitory activity on the KIX domain or other protein-protein interaction domains of EP300/CBP. Its biological effects are not derived from the disruption of transcription factor recruitment to these specific sites, but rather from the downstream consequences of abrogating the enzyme's catalytic HAT function.
The high specificity and potency of this compound for the EP300/CBP HAT domain make it an ideal "warhead" for the development of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (the warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker.
By chemically linking this compound to a ligand for an E3 ligase such as Von Hippel-Lindau (VHL) or Cereblon (CRBN), researchers have successfully generated EP300/CBP-degrading PROTACs (e.g., dCBP-1). In this context, this compound serves solely to tether the PROTAC molecule to EP300/CBP. The E3 ligase ligand part of the PROTAC then recruits the cellular ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the entire EP300/CBP protein. This approach converts an inhibitor into a degrader, providing a distinct and often more sustained biological outcome than simple enzymatic inhibition.
EP300 and CBP are highly homologous, particularly within their HAT domains, sharing approximately 87% sequence identity. Consequently, developing small molecules that can selectively inhibit one paralog over the other is a significant chemical biology challenge.
This compound (A-485) exhibits nearly equipotent activity against both EP300 and CBP, as shown in Table 2.1. It is therefore classified as a dual inhibitor. Its selectivity lies not in distinguishing between EP300 and CBP, but in its profound selectivity for the EP300/CBP HAT family over other human HATs.
Table 2.2: HAT Selectivity Profile of this compound (A-485)
| Target HAT Enzyme | IC₅₀ (nM) | Selectivity Fold (vs. p300) |
|---|---|---|
| p300 (EP300) | 9.3 | - |
| CBP | 15.7 | ~1x |
| PCAF | >100,000 | >10,000x |
| GCN5 | >100,000 | >10,000x |
| Tip60 | >30,000 | >3,000x |
Data represent typical values from selectivity panel screens.
This high degree of selectivity ensures that observed biological effects are due to the on-target inhibition of EP300 and CBP, not confounding inhibition of other cellular acetyltransferases.
Downstream Molecular and Cellular Effects
Inhibition of EP300/CBP HAT activity by this compound initiates a cascade of molecular and cellular events. By blocking the acetylation of key lysine residues on histones and other proteins, the compound fundamentally alters the epigenetic landscape and disrupts critical gene expression programs.
The most direct molecular consequence is a rapid and global reduction in histone acetylation at sites specifically targeted by EP300/CBP. In cellular models, treatment with this compound leads to a significant decrease in acetylation of Histone 3 at Lysine 27 (H3K27ac) and Lysine 18 (H3K18ac), which are hallmark substrates of EP300/CBP activity. This reduction occurs predominantly at active enhancer and promoter regions.
This loss of histone acetylation at regulatory elements leads to the transcriptional repression of key downstream target genes. The specific genes affected are highly context-dependent, but common targets in cancer models include critical oncogenes and lineage-defining transcription factors. For example, in castration-resistant prostate cancer cells, this compound suppresses the expression of the Androgen Receptor (AR) and its target genes. In multiple myeloma, it downregulates the expression of MYC and IRF4.
The phenotypic consequences of these molecular changes include the induction of cell cycle arrest, cellular senescence, and/or apoptosis in susceptible cell types, ultimately leading to potent anti-proliferative effects in various preclinical cancer models.
Table 2.3: Summary of Cellular Effects of this compound (A-485)
| Cell Line Model | Key Molecular Effect | Phenotypic Outcome |
|---|---|---|
| Prostate Cancer (LNCaP, VCaP) | Reduction of H3K27ac; Downregulation of AR and MYC expression | Inhibition of cell proliferation; Induction of apoptosis |
| Multiple Myeloma (MM.1S) | Reduction of H3K27ac; Downregulation of IRF4 and MYC expression | Cell cycle arrest; Induction of apoptosis |
| Acute Myeloid Leukemia (MOLM-13) | Global decrease in H3K27ac at enhancers and promoters | Inhibition of cell growth; Induction of differentiation |
Alterations in Global and Locus-Specific Histone Acetylation Patterns (e.g., H3K27ac, H3K18ac)
However, inhibitors targeting the bromodomain (BRD) of EP300/CBP can have more nuanced effects. The bromodomain is responsible for recognizing and binding to acetylated lysines on histones, thereby tethering the HAT domain to chromatin. nih.gov Inhibition of the bromodomain can lead to a locus-specific reduction in histone acetylation. For example, in multiple myeloma cells, inhibition of the EP300/CBP bromodomain results in a significant decrease in both H3K18ac and H3K27ac specifically at the super-enhancer and transcription start site of the critical oncogene IRF4. elifesciences.org This localized effect occurs without a significant change in the global levels of these acetylation marks. elifesciences.org This suggests that bromodomain inhibition can displace EP300/CBP from specific genomic regions, leading to a targeted decrease in histone acetylation and subsequent gene silencing. elifesciences.org
Interestingly, the reliance on EP300 versus CBP for maintaining H3K27ac levels can be cell-type specific. In certain neuroblastoma cell lines, loss of EP300 causes a profound reduction in H3K27ac, while the loss of CBP has a much smaller effect, indicating that EP300 is the primary enzyme responsible for this modification in that context. nih.govresearchgate.net
The table below summarizes the effects of different types of EP300/CBP inhibitors on histone acetylation.
| Inhibitor Type | Target Domain | Effect on Global Histone Acetylation | Locus-Specific Effects | Example Compound |
| Catalytic HAT Inhibitor | Histone Acetyltransferase (HAT) | Global decrease in H3K27ac and H3K18ac. biorxiv.orgnih.gov | Broad reduction across the genome. | A-485 |
| Bromodomain Inhibitor | Bromodomain (BRD) | Minimal change in global H3K27ac and H3K18ac. elifesciences.org | Significant reduction at specific gene loci, such as super-enhancers. elifesciences.org | CCS1477 (inobrodib) ashpublications.orgnih.gov |
Acetylation of Non-Histone Proteins and its Functional Consequences
Beyond their role in histone modification, EP300 and CBP are prolific acetyltransferases for a vast number of non-histone proteins, thereby regulating a wide array of cellular processes. nih.govbiologists.com Proteomic analyses have identified hundreds of non-histone substrates for these enzymes, implicating them in the regulation of transcription, DNA replication and repair, cell signaling, and autophagy. nih.govnih.govbiologists.com
The functional consequences of non-histone protein acetylation by EP300/CBP are diverse and context-dependent. Acetylation can alter a protein's stability, enzymatic activity, subcellular localization, and its interaction with other proteins. biorxiv.org For example, EP300/CBP can acetylate key components of the DNA replication and repair machinery. biorxiv.org The acetylation of tumor suppressor proteins like p53 by EP300/CBP is a well-studied example. This modification enhances p53's stability and its ability to activate the transcription of genes involved in cell-cycle arrest and DNA repair in response to genotoxic stress. nih.gov
In the context of cancer, the acetylation of oncoproteins and tumor suppressors by EP300/CBP is of particular interest. For instance, the acetylation of the transcription factor BCL6 by EP300 disrupts its ability to act as a transcriptional repressor. uniprot.org Similarly, the acetylation of Heat Shock Factor 2 (HSF2) by EP300/CBP promotes its stabilization. biorxiv.org
The role of EP300/CBP in acetylating proteins involved in autophagy is also emerging as a critical regulatory mechanism. nih.govbiologists.com Several key proteins in the autophagy pathway are substrates for EP300, establishing it as a master regulator of this process. nih.govbiologists.com The modulation of autophagy through EP300/CBP-mediated acetylation has been implicated in various human disorders, including cancer and neurodegenerative diseases. nih.gov
The following table provides examples of non-histone proteins acetylated by EP300/CBP and the functional outcomes of this modification.
| Acetylated Protein | Cellular Process | Functional Consequence of Acetylation |
| p53 | Cell Cycle Control, DNA Repair | Increased protein stability and transcriptional activity. nih.gov |
| BCL6 | Transcription | Disruption of transcriptional repressor activity. uniprot.org |
| HSF2 | Stress Response | Increased protein stabilization. biorxiv.org |
| Autophagy-related proteins | Autophagy | Regulation of various steps in the autophagy pathway. nih.govbiologists.com |
| NF-κB | Inflammation | Regulation of transcriptional activity. chemrxiv.org |
Regulation of Oncogenic and Tumor Suppressor Transcriptional Networks
EP300 and CBP act as critical hubs in the regulation of complex transcriptional networks that are often dysregulated in cancer. elifesciences.org They function as coactivators for a multitude of transcription factors, including both oncoproteins and tumor suppressors. nih.gov By acetylating histones and other transcriptional machinery components at gene promoters and enhancers, EP300/CBP facilitate the expression of target genes. thno.org
In many cancers, EP300/CBP are recruited to the enhancers and super-enhancers of key oncogenes, driving their expression and promoting tumor growth. mdpi.com For example, in multiple myeloma, EP300/CBP are essential for the expression of the IRF4 and MYC oncogenes. elifesciences.orgaacrjournals.org Inhibition of the EP300/CBP bromodomain leads to the downregulation of this oncogenic axis, resulting in cell cycle arrest and apoptosis. mdpi.comelifesciences.org Similarly, in androgen receptor-positive breast cancer, these inhibitors can downregulate MYC and its transcriptional programs. aacrjournals.org In neuroblastoma, EP300 is crucial for the expression of the MYCN oncogene. nih.govresearchgate.net
Conversely, EP300/CBP also play a role in activating tumor suppressor pathways. Their involvement in the p53-mediated transcriptional response to DNA damage is a prime example. nih.gov They also coactivate other tumor suppressors such as BRCA1 and FOXO3a. nih.gov This dual role as both an oncogene and tumor suppressor coactivator highlights the context-dependent function of EP300/CBP in cancer.
The table below illustrates the dual regulatory role of EP300/CBP on key cancer-related transcription factors and networks.
| Transcription Factor/Network | Role in Cancer | Interaction with EP300/CBP |
| MYC/MYCN | Oncogene | Coactivation, driving expression in various cancers. mdpi.comelifesciences.orgaacrjournals.org |
| IRF4 | Oncogene | Coactivation, essential for multiple myeloma cell viability. elifesciences.org |
| p53 | Tumor Suppressor | Coactivation, enhancing its transcriptional activity for cell cycle arrest and DNA repair. nih.gov |
| Androgen Receptor (AR) | Oncogene | Coactivation, promoting prostate cancer progression. nih.gov |
| BRCA1 | Tumor Suppressor | Coactivation, involved in DNA damage response. nih.gov |
Effects on Cell Cycle Progression and Induction of Apoptosis
Modulation of EP300/CBP activity has profound effects on cell cycle progression and apoptosis, primarily through the transcriptional regulation of key cell cycle and survival genes. nih.gov Inhibition of EP300/CBP, either through targeting the HAT domain or the bromodomain, often leads to cell cycle arrest, typically in the G0/G1 phase. mdpi.comelifesciences.org
This cell cycle arrest is a direct consequence of the downregulation of critical oncogenic transcription factors and their target genes that drive cell proliferation. mdpi.com For instance, the suppression of the IRF4/MYC axis in multiple myeloma by EP300/CBP bromodomain inhibitors results in G0/G1 arrest and apoptosis. mdpi.comaacrjournals.orgelifesciences.org Similarly, in neuroblastoma, inhibition of EP300 with the compound A485 leads to G1 cell cycle arrest. aacrjournals.org The downregulation of E2F target genes, which are crucial for cell cycle progression, has also been observed following EP300/CBP inhibition. ashpublications.org
In addition to cell cycle arrest, inhibition of EP300/CBP can trigger apoptosis in cancer cells. aacrjournals.org This is often observed in cells that are highly dependent on the oncogenic pathways regulated by these coactivators. elifesciences.org In neuroblastoma, for example, treatment with an EP300 inhibitor leads to the induction of cleaved caspase 3 and PARP1, which are markers of apoptotic cell death. aacrjournals.org The role of EP300/CBP in DNA repair also contributes to their impact on cell fate. Inhibition of their HAT activity can sensitize cancer cells to DNA damaging agents, leading to increased cell death. biorxiv.org
The following table summarizes the key effects of EP300/CBP inhibition on cell cycle and apoptosis.
| Cellular Process | Effect of EP300/CBP Inhibition | Underlying Mechanism |
| Cell Cycle Progression | G0/G1 phase arrest. mdpi.comelifesciences.org | Downregulation of oncogenic transcription factors (e.g., MYC, IRF4) and their target genes. mdpi.comelifesciences.org |
| Apoptosis | Induction of apoptosis in sensitive cancer cells. aacrjournals.orgaacrjournals.org | Suppression of survival pathways and sensitization to DNA damage. biorxiv.orgelifesciences.org |
Influence on Cellular Proliferation, Differentiation, and Plasticity
EP300 and CBP are master regulators of cellular identity, influencing processes such as proliferation, differentiation, and plasticity. nih.govdiabetesjournals.org Their ability to control these fundamental cellular states stems from their role in modulating the expression of lineage-specific genes and maintaining the epigenetic landscape that defines a cell's identity. nih.gov
Inhibition of EP300/CBP generally leads to a reduction in cellular proliferation, particularly in cancer cells that are dependent on the transcriptional programs they regulate. diabetesjournals.orgmedchemexpress.com For instance, EP300/CBP inhibitors have been shown to inhibit the proliferation of prostate cancer and multiple myeloma cell lines. ashpublications.orgmedchemexpress.com
These coactivators are also critically involved in cellular differentiation. In some contexts, EP300/CBP activity is required for differentiation to proceed. For example, EP300 is essential for the differentiation of human trophoblast stem cells into both syncytiotrophoblasts and extravillous trophoblasts. pnas.org Inhibition of EP300/CBP in this system blocks differentiation and leads to an expansion of the stem cell population. pnas.org Conversely, in other contexts, inhibition of EP300/CBP can promote differentiation. In myeloid leukemia cells, the inhibitor CCS1477 induces differentiation responses. nih.gov
The role of EP300/CBP in cellular plasticity is particularly evident in the context of somatic cell reprogramming. Inhibition of the EP300/CBP bromodomain can enhance the efficiency of reprogramming fibroblasts into induced pluripotent stem cells (iPSCs). nih.gov This is achieved by downregulating somatic-specific gene expression and decreasing chromatin accessibility at fibroblast-specific gene loci. nih.gov In contrast, catalytic inhibition of EP300/CBP prevents iPSC formation, highlighting the distinct roles of the different domains of these proteins in controlling cell fate. nih.gov Furthermore, CBP has been shown to have a distinct role in regulating adipose tissue plasticity and remodeling in a depot-selective manner. nih.gov
The table below outlines the diverse roles of EP300/CBP in proliferation, differentiation, and plasticity.
| Cellular Process | Role of EP300/CBP | Effect of Inhibition |
| Proliferation | Promotes proliferation, especially in cancer. diabetesjournals.orgmedchemexpress.com | Inhibition of proliferation in sensitive cell lines. ashpublications.orgmedchemexpress.com |
| Differentiation | Essential for differentiation in some lineages (e.g., trophoblasts). pnas.org | Can either block or promote differentiation depending on the cellular context. nih.govpnas.org |
| Plasticity | Maintains cell identity by sustaining cell-type specific gene expression. nih.gov | Bromodomain inhibition can enhance reprogramming by downregulating somatic genes. nih.gov |
Ep300/cbp Modulation in Preclinical Disease Models
Oncological Research Models
Hematological Malignancies
Dysregulation of EP300/CBP is a key factor in the development and progression of many hematological cancers. mdpi.comnih.gov Consequently, targeting these proteins has become a promising therapeutic strategy. mdpi.comnih.gov
Multiple myeloma (MM) is a cancer of plasma cells that often depends on the transcription factors IRF4 and MYC for its growth and survival. ashpublications.orgnih.gov Preclinical studies have demonstrated that inhibiting the bromodomains of EP300 and CBP can effectively target the IRF4/MYC axis, leading to cell cycle arrest and apoptosis in MM cells. mdpi.comashpublications.orgelifesciences.org
One such inhibitor, CCS1477 (also known as inobrodib), has shown potent growth inhibition at nanomolar concentrations across various human myeloma cell lines, including those resistant to lenalidomide (B1683929). ashpublications.org In a xenograft model using OPM-2 human myeloma cells, CCS1477 led to dose-dependent tumor growth inhibition and even regression. ashpublications.org Another potent and selective oral EP300/CBP bromodomain inhibitor, OPN-6602, has demonstrated significant anti-tumor activity in preclinical MM models. opnabio.combiopole.ch It has shown potent inhibition of cell growth in MM cell lines like OPM-2 and MM.1S. aacrjournals.org In the OPM-2 xenograft model, OPN-6602 inhibited tumor growth, and this was correlated with the downregulation of IRF4 and c-MYC. aacrjournals.org
Interactive Table: Effect of EP300/CBP Inhibitors in Multiple Myeloma Models
| Compound | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|
| CCS1477 | Human myeloma cell lines (panel of 12) | Potent growth inhibition (GI50 <100nM), cell cycle arrest. ashpublications.org | ashpublications.org |
| CCS1477 | OPM-2 xenograft | Dose-dependent tumor growth inhibition and regression. ashpublications.org | ashpublications.org |
| OPN-6602 | OPM-2, U266, RPMI 8226 cell lines | Highly sensitive with GI50s of ~7-21 nM. ashpublications.org | ashpublications.org |
| OPN-6602 | OPM-2 xenograft | 71% tumor growth inhibition as a single agent. themmrf.org | themmrf.org |
| OPN-6602 | MM1.S cells | Synergy with dexamethasone (B1670325) and lenalidomide in growth inhibition. opnabio.com | opnabio.com |
| dEP300-9 | OPM2, NCIH929 cell lines | Strong synergy with Pomalidomide, leading to cell death. foghorntx.com | foghorntx.com |
The interaction between CREBBP and c-Myb is crucial for the function of hematopoietic stem and progenitor cells and is also implicated in human acute myeloid leukemia (AML). mdpi.comnih.gov Targeting the EP300/CBP complex has shown therapeutic potential in AML models. nih.gov
The inhibitor CCS1477 induced dose-dependent growth inhibition in a wide range of AML cell lines and primary patient samples. ashpublications.org This inhibition was mainly due to cell cycle arrest and differentiation, with only modest apoptosis. ashpublications.org In vivo, CCS1477 completely suppressed tumor growth in a MOLM16 AML cell xenograft model. ashpublications.org Mechanistically, the inhibitor was found to cause a rapid and selective depletion of EP300 from MYB binding sites in THP1 AML cells. ashpublications.org The combination of a BET inhibitor and a CBP/EP300 inhibitor has been shown to be synergistic in AML cell lines. ashpublications.org Furthermore, the epigenetic regulators EP300/CREBBP have been identified as critical drivers in MLL-rearranged AML, and their inhibition with the compound A-485 suppressed the proliferation of MLL-rearranged cells. researchgate.net
Interactive Table: Effect of EP300/CBP Inhibitors in AML Models
| Compound | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|
| CCS1477 | AML cell lines & primary samples | Dose-dependent growth inhibition, cell cycle arrest, and differentiation. ashpublications.org | ashpublications.org |
| CCS1477 | MOLM16 xenograft | Complete suppression of tumor growth. ashpublications.org | ashpublications.org |
| A-485 | MLL-rearranged AML cells | Depressed cell proliferation. researchgate.net | researchgate.net |
| BETi + CBP/EP300i | AML cell lines | Synergistic anti-tumor activity. ashpublications.org | ashpublications.org |
Mutations in the CREBBP/EP300 genes are frequently observed in various types of lymphomas, including diffuse large B-cell lymphoma (DLBCL), follicular lymphoma (FL), and peripheral T-cell lymphoma (PTCL). researchgate.net This makes EP300/CBP a target for therapeutic intervention in these malignancies.
Selective degradation of EP300 has demonstrated anti-proliferative activity in a broad range of hematological malignancies in vitro, including DLBCL, multiple myeloma, and follicular lymphoma. foghorntx.com In a GCB-DLBCL xenograft model (Karpas422), a selective EP300 degrader achieved in vivo efficacy. foghorntx.comfoghorntx.com In studies on anaplastic large cell lymphoma (ALCL) and Hodgkin lymphoma (HL), the EP300/CREBBP HAT inhibitor A-485 and bromodomain inhibitor CPI-637 showed strong activity both in vitro and in xenograft mouse models. nih.gov
Interactive Table: Effect of EP300/CBP Modulators in Lymphoma Models
| Compound/Approach | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|
| Selective EP300 degrader | DLBCL, MM, FL cell lines | Anti-proliferative activity. foghorntx.com | foghorntx.com |
| Selective EP300 degrader | Karpas422 GCB-DLBCL xenograft | In vivo efficacy. foghorntx.comfoghorntx.com | foghorntx.comfoghorntx.com |
| A-485 (HAT inhibitor) | ALCL, HL cell lines & xenografts | Strong anti-tumor activity. nih.gov | nih.gov |
| CPI-637 (bromodomain inhibitor) | ALCL, HL cell lines & xenografts | Strong anti-tumor activity. nih.gov | nih.gov |
| YF2 (HAT activator) | HAT-mutated lymphoma cell lines | Selective cytotoxicity. biorxiv.org | biorxiv.org |
The therapeutic effect of EP300/CBP inhibitors often stems from their ability to disrupt key oncogenic transcription factor networks.
IRF4/MYC: In multiple myeloma, the inhibition of EP300/CBP bromodomains leads to the direct transcriptional suppression of IRF4, which in turn represses its target gene, MYC. elifesciences.org This disruption of the IRF4/MYC axis is a key mechanism of action for compounds like CCS1477 and OPN-6602. ashpublications.orgashpublications.orgaacrjournals.org Ectopic expression of either IRF4 or MYC can counteract the effects of EP300/CBP bromodomain inhibition. elifesciences.org
MYB/CEBPA: In AML, EP300 is strongly recruited to chromatin at sites occupied by the transcription factors MYB and CEBPA. ashpublications.org The inhibitor CCS1477 causes a selective loss of EP300 at these MYB-occupied sites, leading to reduced transcription of subordinate genes. ashpublications.org The interaction between MYB and its co-activator CBP/P300 is considered a critical dependency in most subtypes of AML. nih.govelifesciences.org
FGFR3: In myeloma cells with the t(4;14) translocation, which places the FGFR3 gene under the control of a potent enhancer, treatment with CCS1477 leads to a significant reduction of EP300 recruitment to the FGFR3 gene. ashpublications.org
AR: In prostate cancer, EP300/CBP are crucial co-activators for the androgen receptor (AR). mdpi.com Inhibitors like CCS1477 and OPN-6602 can downregulate AR-mediated gene expression and inhibit the growth of AR-dependent prostate cancer cells. aacrjournals.orgbioworld.comnih.gov EP300/CREBBP acetyltransferase inhibition has been shown to significantly disrupt the AR-regulated transcriptome and the receptor's binding to chromatin. nih.gov
Solid Tumor Research Models
The utility of targeting EP300/CBP extends beyond hematological malignancies to various solid tumors.
In models of castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver, EP300/CBP inhibitors have demonstrated significant anti-tumor activity. aacrjournals.orgnih.gov For instance, OPN-6602 showed potent antiproliferative activity in AR-dependent prostate cancer cell lines but not in AR-negative lines. bioworld.com In a patient-derived xenograft model of metastatic CRPC, the combination of OPN-6602 with enzalutamide (B1683756) resulted in strong tumor growth inhibition. bioworld.com Selective EP300 degraders have also shown a dose-dependent reduction in tumor growth in a VCaP prostate cancer xenograft model. youtube.com
Furthermore, a synthetic lethal relationship exists between CBP and EP300, where cancer cells with mutations in EP300 are particularly sensitive to the inhibition or degradation of CBP. aacrjournals.orgfoghorntx.com This has led to the development of selective CBP degraders that show potent and sustained tumor growth inhibition in EP300-mutant solid tumor xenograft models. aacrjournals.orgfoghorntx.com In bladder cancer, EP300 mutations are associated with a higher tumor mutation burden and may promote an anti-tumor immune response. aging-us.com
Interactive Table: Effect of EP300/CBP Modulators in Solid Tumor Models
| Compound/Approach | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|
| OPN-6602 | AR-dependent prostate cancer cells (VCaP, LNCaP) | Potent antiproliferative activity. bioworld.com | bioworld.com |
| OPN-6602 + Enzalutamide | mCRPC PDX model | Strong tumor growth inhibition (>100% TGI). bioworld.com | bioworld.com |
| Selective EP300 degrader | VCaP prostate cancer xenograft | Dose-dependent tumor growth inhibition. youtube.com | youtube.com |
| Selective CBP degrader | EP300-mutant solid tumor xenografts | Potent and sustained tumor growth inhibition. aacrjournals.orgfoghorntx.com | aacrjournals.orgfoghorntx.com |
| iCBP4 | Neuroblastoma and medulloblastoma cell lines | Potent cell killing. stjude.org | stjude.org |
Exploration of Synthetic Lethality in EP300/CBP Mutant Cancers
A key therapeutic strategy being explored is the concept of synthetic lethality between EP300 and CBP. aacrjournals.orgfoghorntx.com These two proteins are paralogs, meaning they have similar functions. In some cancers, a mutation in one of these genes (e.g., EP300) makes the cancer cells highly dependent on the other paralog (CBP) for survival. aacrjournals.org This creates a therapeutic window to selectively target the remaining functional paralog.
Targeting CBP in EP300-Mutant Cancers:
Functional genomic screens have revealed a synthetic lethal relationship where EP300-mutant cancer cells are dependent on CBP. aacrjournals.org
This has led to the development of selective CBP degraders as a potential therapy for tumors harboring EP300 mutations. aacrjournals.org These degraders have been shown to disrupt the proliferation of EP300-mutant cancer cell lines with little effect on cells with intact EP300. aacrjournals.org
In xenograft models, these degraders lead to sustained CBP degradation and tumor growth inhibition. aacrjournals.org This approach is being explored for various cancers, including bladder, gastric, breast, NSCLC, and colorectal cancers. foghorntx.com
Targeting p300 in CBP-Mutant Cancers:
Conversely, cancers with loss-of-function mutations in the CBP gene are often dependent on p300. nih.gov
In CBP-deficient lung and hematopoietic cancer cells, ablation of p300 induces cell-cycle arrest and apoptosis. nih.gov This synthetic lethality is often mediated by the downregulation of the MYC oncogene. nih.gov
The p300-HAT inhibitor C646 has shown efficacy in suppressing the growth of CBP-deficient cancer cells in vitro and in vivo. nih.gov
This synthetic lethal approach offers a promising strategy for precision medicine, targeting cancers with specific genetic vulnerabilities in the EP300/CBP pathway.
Non-Oncological Research Models
The role of EP300/CBP extends beyond cancer to other disease areas, notably fibrotic disorders.
Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to organ damage. pnas.org EP300 has been identified as a key regulator of fibrotic processes. nih.govaginganddisease.org
Role of EP300 in Fibrosis:
EP300 mediates epigenetic regulation in multi-organ fibrosis through various signaling pathways. nih.gov
It promotes the expression of profibrotic genes and the activity of myofibroblasts, the primary cells responsible for matrix deposition. pnas.org
Studies have shown that collagen VI is a key downstream target of EP300 in fibrosis. pnas.org
EP300/CBP Inhibition in Fibrosis Models:
The EP300 HAT inhibitor C646 has been shown to block TGF-β-induced collagen synthesis in human cardiac fibroblasts. nih.gov
Another inhibitor, A6, demonstrated anti-fibrotic activity in both in vitro models of lung fibrosis and in vivo mouse models. nih.gov
In models of liver fibrosis, the inhibition of p300 has shown anti-fibrotic effects. researchgate.net The EP300 inhibitor inobrodib (B606545) was able to reduce collagen levels in liver fibrosis assays. frontiersin.org
These findings highlight the potential of targeting EP300 as a therapeutic strategy to combat a range of fibrotic diseases.
Fibrotic Disorders Research Models
Multi-organ Fibrosis Models (e.g., Liver, Lung)
Preclinical research highlights the therapeutic potential of targeting EP300/CBP in fibrotic conditions of the liver and lungs. In mouse models of liver fibrosis, including those induced by a choline-deficient, high-fat diet or treatment with thioacetamide, the inhibition of p300 has been shown to diminish pathological markers of the disease. medchemexpress.commedchemexpress.cn Similarly, in models of idiopathic pulmonary fibrosis (IPF), such as the bleomycin-induced lung fibrosis model in mice, inhibition of EP300 has demonstrated a reduction in fibrotic indicators. Studies using precision-cut lung slices from IPF patients have also shown that blocking EP300 activity can decrease fibrotic hallmarks. The upregulation of p300 has been observed in various epithelial cells within the lung samples of both IPF patients and mouse models of lung fibrosis. medchemexpress.cn
| Model System | Key Findings Related to EP300/CBP Inhibition | References |
| Mouse Model (Choline-deficient, high-fat diet) | Reduced pathological hallmarks of liver fibrosis. | medchemexpress.commedchemexpress.cn |
| Mouse Model (Thioacetamide-induced) | Diminished pathological markers of liver fibrosis. | medchemexpress.commedchemexpress.cn |
| Mouse Model (Bleomycin-induced lung fibrosis) | Reduction in fibrotic indicators. | |
| Human Tissue (Precision-cut lung slices from IPF patients) | Decreased fibrotic hallmarks. |
Attenuation of Extracellular Matrix Deposition and Epithelial-to-Mesenchymal Transition (EMT)
EP300/CBP inhibitors have been shown to effectively attenuate the excessive accumulation of extracellular matrix (ECM) proteins, a central feature of fibrosis. medchemexpress.com In liver fibrosis models, treatment with a p300 inhibitor led to a reduction in the expression of genes for matricellular proteins. medchemexpress.cn In the context of idiopathic pulmonary fibrosis models, inhibition of EP300/CBP resulted in decreased deposition of ECM proteins and lower levels of fibrotic markers such as fibronectin 1 (FN1) and collagen type I alpha 1 chain (COL1A1).
Furthermore, EP300 plays a role in the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, contributing to fibrosis and cancer metastasis. medchemexpress.com Downregulation of EP300 is linked to the initiation of EMT in breast cancer cell models. The inhibition of EP300/CBP is considered a strategy to counteract these profibrotic cellular processes. medchemexpress.com
Inflammatory and Autoimmune Conditions Research Models
The EP300/CBP proteins are key mediators in inflammatory signaling pathways, making them attractive targets in models of inflammatory and autoimmune diseases.
TNF-α-driven Inflammation Models (e.g., Rheumatoid Arthritis)
Tumor necrosis factor-alpha (TNF-α) is a primary cytokine driving inflammation in autoimmune diseases like rheumatoid arthritis (RA). Preclinical studies have demonstrated that selective inhibition of the EP300/CBP bromodomain can counter TNF-α-driven inflammation. In a murine model of TNF-α-induced inflammation, treatment with EP300/CBP bromodomain inhibitors led to a significant anti-inflammatory response. This included a reduction in the secretion of several pro-inflammatory cytokines such as IL-1β, MCP-1, IL-1α, and IL-6, and a decrease in the migration of immune cells to the draining lymph nodes. These findings position EP300/CBP bromodomain inhibition as a promising therapeutic approach for TNF-α-mediated conditions.
| Inflammatory Model | Effect of EP300/CBP Inhibition | Key Cytokines Affected | References |
| TNF-α-stimulated Murine Model | Robust anti-inflammatory effect | IL-1β, MCP-1, IL-1α, IL-6 | |
| TNF-α-stimulated THP-1 cells (in vitro) | Reduced cytokine expression | - |
Interference with NFκB Signaling Pathways
The transcription factor nuclear factor kappa B (NF-κB) is a cornerstone of the inflammatory response, and its activation is tightly regulated. EP300/CBP acts as a critical co-activator for the RelA subunit of NF-κB, which is essential for the transcription of many pro-inflammatory genes. The interaction between EP300/CBP and RelA is crucial for NF-κB-driven transcription.
Research has shown that inhibiting the EP300/CBP bromodomain interferes with TNF-α-induced NF-κB activity. By blocking this interaction, inhibitors can reduce the expression of NF-κB target genes, thereby dampening the inflammatory cascade. This mechanism is central to the anti-inflammatory effects observed in various preclinical models. For instance, in human monocytic THP-1 cells, EP300/CBP inhibitors were able to block TNF-α-stimulated NF-κB-mediated gene expression.
Genetic Syndromes Research Models
The function of EP300/CBP is also implicated in certain genetic disorders, with research models providing insight into the molecular basis of these conditions.
Rubinstein-Taybi Syndrome (RSTS) Models and Heat Shock Response Impairment
Rubinstein-Taybi syndrome (RSTS) is a rare genetic disorder caused by mutations in the genes encoding CBP (RSTS1) or EP300 (RSTS2). It is characterized by a range of developmental abnormalities. Research has uncovered a link between the function of EP300/CBP and the heat shock response, which is compromised in RSTS.
Specifically, EP300/CBP acetylates Heat Shock Factor 2 (HSF2), a key transcription factor involved in proteostasis and brain development. This acetylation is crucial for stabilizing the HSF2 protein. In cellular models derived from RSTS patients, the mutated CBP or EP300 leads to decreased levels of HSF2. This reduction in HSF2 impairs the cellular heat shock response and disrupts the expression of HSF2-dependent molecules like N-cadherin, which is vital for neuroepithelial integrity. Studies using human brain organoids have shown that HSF2 and EP300/CBP are co-localized, and that HSF2 is acetylated during normal brain development, highlighting the importance of this interaction.
Renal Pathologies Research Models
The histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and CREB-binding protein (CBP) are critical transcriptional coactivators that regulate gene expression programs integral to both renal development and pathology. In disease states, their aberrant activity can drive pro-fibrotic and inflammatory pathways, making them compelling therapeutic targets. The selective inhibitor EP300/Cbp-IN-2 has been utilized in preclinical models to probe the functional consequences of blocking EP300/CBP activity in the context of kidney disease.
Podocytes are highly specialized, terminally differentiated cells that form a crucial component of the glomerular filtration barrier. Injury to these cells is a primary event in the progression of numerous glomerular diseases, including focal segmental glomerulosclerosis (FSGS) and diabetic nephropathy. A key feature of this injury response is podocyte dedifferentiation, a process characterized by the loss of mature, function-specific proteins and the re-expression of developmental or pro-proliferative markers. This cellular reprogramming contributes significantly to proteinuria and glomerulosclerosis.
Research using models of podocyte injury, such as those induced by adriamycin (ADR) or puromycin (B1679871) aminonucleoside (PAN), has implicated EP300/CBP in driving this pathological dedifferentiation program. The application of this compound in these models has provided significant insights into the therapeutic potential of inhibiting this pathway.
In cultured human podocytes subjected to injury, treatment with this compound has been shown to preserve the structural integrity and expression of key mature podocyte markers. Conversely, the inhibitor effectively suppresses the upregulation of dedifferentiation and mesenchymal markers that are typically induced by injurious stimuli. These findings suggest that EP300/CBP activity is required for the transcriptional switch that underlies podocyte dedifferentiation. In vivo studies using murine models of ADR-induced nephropathy have corroborated these cellular findings, demonstrating that pharmacological inhibition with compounds like this compound can ameliorate proteinuria and reduce the severity of glomerulosclerosis by maintaining a more differentiated podocyte phenotype.
| Marker Type | Specific Marker | Effect of Podocyte Injury (e.g., ADR, PAN) | Effect of this compound Treatment in Injured Models |
|---|---|---|---|
| Mature Podocyte Markers | Nephrin (NPHS1) | ↓ Decreased Expression | ↑ Expression Preserved / Restored |
| Podocin (NPHS2) | ↓ Decreased Expression | ↑ Expression Preserved / Restored | |
| Wilms' Tumor 1 (WT1) | ↓ Decreased Expression | ↑ Expression Preserved / Restored | |
| Dedifferentiation / Progenitor Markers | PAX2 | ↑ Aberrant Re-expression | ↓ Expression Suppressed |
| CD44 | ↑ Upregulation | ↓ Expression Suppressed | |
| Vimentin | ↑ Upregulation | ↓ Expression Suppressed |
The functional integrity of podocytes is maintained by a delicate balance of intracellular signaling pathways. The cyclic AMP (cAMP)-protein kinase A (PKA) pathway is generally considered protective, promoting podocyte survival and cytoskeletal stability. In contrast, the aberrant activation of Notch3 signaling is known to be detrimental, driving podocyte apoptosis, dedifferentiation, and subsequent glomerulosclerosis.
Recent research has identified EP300/CBP as a critical nexus point where these two opposing pathways converge. The transcriptional activity of the Notch3 intracellular domain (NICD3), the effector component of the pathway, is dependent on its acetylation by EP300/CBP. This post-translational modification is a prerequisite for the recruitment of the transcriptional machinery and the expression of Notch target genes, such as Hes1 and HeyL, which execute its pathological effects in podocytes.
This compound has been instrumental in dissecting this crosstalk. Studies have demonstrated that in models where podocyte injury is driven by forced Notch3 activation, administration of this compound effectively blocks the downstream consequences. The inhibitor prevents the acetylation of NICD3, thereby neutralizing its ability to drive target gene expression and subsequent cellular damage. A key finding from this research is the selectivity of the inhibition. While this compound potently blocks the Notch3-EP300/CBP axis, it does not interfere with the protective cAMP-PKA pathway. This is evidenced by the observation that PKA-mediated phosphorylation of its downstream target, Vasodilator-stimulated phosphoprotein (VASP), remains intact in the presence of the inhibitor. This suggests that EP300/CBP inhibition can selectively uncouple a detrimental signaling pathway (Notch3) without compromising a beneficial one (cAMP-PKA), offering a nuanced approach to podocyte protection.
| Experimental Condition | Key Signaling Molecule | Observed Effect | Implication |
|---|---|---|---|
| Notch3 Pathway Activation | Acetylated-NICD3 | ↑ Increased | EP300/CBP-dependent activation of Notch3 |
| HeyL / Hes1 mRNA | ↑ Increased | Transcription of pathological target genes | |
| Notch3 Activation + this compound | Acetylated-NICD3 | ↓ Decreased | Inhibition of a critical activating modification |
| HeyL / Hes1 mRNA | ↓ Decreased | Blockade of Notch3-driven gene expression | |
| cAMP-PKA Activation + this compound | Phosphorylated-VASP (p-VASP) | ↔ Unchanged | Protective PKA signaling pathway is preserved |
Neurodegenerative Disorders Research Models
The role of epigenetic dysregulation, particularly aberrant histone acetylation, is increasingly recognized in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. Neuroinflammation, mediated primarily by activated microglia and astrocytes, is a common pathological feature that contributes to neuronal damage and disease progression. EP300 and CBP are key regulators of the transcriptional programs that govern this inflammatory response.
In the context of neuroinflammation, transcription factors like NF-κB are activated and orchestrate the expression of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines. The full transcriptional potency of NF-κB is dependent on the coactivator function of EP300/CBP, which includes the direct acetylation of the p65 subunit of NF-κB. This modification enhances its stability and transcriptional activity.
Preclinical studies using this compound have explored the hypothesis that inhibiting EP300/CBP can dampen neuroinflammatory responses. In cellular models, such as murine BV-2 microglial cells stimulated with lipopolysaccharide (LPS), this compound has been shown to potently suppress the production of pro-inflammatory mediators. The mechanism involves the direct inhibition of EP300/CBP's HAT activity, leading to reduced acetylation of histone tails at the promoters of inflammatory genes and diminished acetylation of the NF-κB p65 subunit itself. This dual action effectively curtails the inflammatory gene expression program. These findings highlight the potential of targeting the EP300/CBP axis as a strategy to mitigate the detrimental neuroinflammatory component of various neurodegenerative diseases.
| Model System | Inflammatory Marker | Effect of Inflammatory Stimulus (e.g., LPS) | Effect of this compound Treatment |
|---|---|---|---|
| LPS-Stimulated BV-2 Microglia or Primary Microglia | TNF-α (Tumor Necrosis Factor-alpha) | ↑ Strong Upregulation | ↓ Significant Suppression |
| IL-6 (Interleukin-6) | ↑ Strong Upregulation | ↓ Significant Suppression | |
| Acetylated NF-κB (p65) | ↑ Increased Acetylation | ↓ Reduced Acetylation |
Advanced Methodologies in Ep300/cbp Modulator Research
In Vitro Experimental Systems
Cellular Assays for Proliferation, Viability, Apoptosis, and Cell Cycle Analysis
A fundamental step in evaluating the anti-cancer potential of EP300/CBP modulators involves a suite of cellular assays. These assays are designed to determine the compound's effect on cancer cell growth and survival.
Proliferation and Viability Assays: The impact of EP300/CBP inhibition on cell proliferation is a primary endpoint. Assays such as the CCK8 (Cell Counting Kit-8) and resazurin-based assays are commonly used to measure cell viability after treatment with a modulator. nih.govnih.gov For instance, the EP300/CBP inhibitor A485 has been shown to have potent antiproliferative activity in various lymphoma cell lines. researchgate.net Similarly, novel dual EP300/CBP bromodomain inhibitors like OPN-6602 and OPN-6742 demonstrated potent antiproliferative effects in androgen receptor (AR)-dependent prostate cancer cell lines. bioworld.com The growth inhibition (GI50) values, which represent the concentration of a compound that inhibits cell growth by 50%, are determined from these assays. For example, the GI50 values for some EP300/CBP inhibitors in multiple myeloma cell lines were found to be in the low micromolar range. nih.gov
Apoptosis and Cell Cycle Analysis: To understand the mechanism behind the observed reduction in cell viability, apoptosis and cell cycle analyses are performed. Flow cytometry is a key technique used for this purpose. researchgate.netnih.gov Inhibition of EP300/CBP has been shown to induce cell cycle arrest and apoptosis in multiple myeloma cells. nih.govelifesciences.org This is often achieved by suppressing the expression of critical oncogenes like c-MYC and transcription factors such as IRF4. nih.govelifesciences.org For example, treatment of multiple myeloma cells with EP300/CBP bromodomain inhibitors led to cell cycle arrest, which was visualized through DNA content histograms. nih.gov
| Assay Type | Methodology | Endpoint Measured | Example Finding with EP300/CBP Inhibitors | Reference |
|---|---|---|---|---|
| Proliferation/Viability | CCK8, Resazurin-based assays | Cell growth inhibition (GI50) | Potent antiproliferative activity in lymphoma and prostate cancer cell lines. | researchgate.netbioworld.com |
| Apoptosis | Flow cytometry (e.g., Annexin V staining) | Percentage of apoptotic cells | Induction of apoptosis in multiple myeloma cell lines. | nih.govelifesciences.org |
| Cell Cycle | Flow cytometry (e.g., Propidium Iodide staining) | Distribution of cells in different phases of the cell cycle (G1, S, G2/M) | Cell cycle arrest in multiple myeloma cells. | nih.gov |
Biochemical and Biophysical Characterization of Modulator-Target Interactions
Understanding the direct interaction between a modulator and its target proteins is crucial for drug development. Various biochemical and biophysical techniques are employed to characterize these interactions for EP300/CBP modulators.
Biochemical Assays: Enzyme inhibition assays are used to determine the potency of a modulator against the histone acetyltransferase (HAT) activity of EP300 and CBP. researchgate.netnih.gov These assays typically measure the transfer of an acetyl group from a donor molecule like acetyl-CoA to a histone substrate. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments. For example, biochemical screens demonstrated that OPN-6602 and OPN-6742 are potent inhibitors of both EP300 and CBP, with IC50 values in the nanomolar range. bioworld.com
Biophysical Assays: Surface Plasmon Resonance (SPR) is a powerful technique used to study the binding kinetics of a modulator to its target. SPR provides data on the association rate (on-rate) and dissociation rate (off-rate) of the binding event, from which the equilibrium dissociation constant (KD) can be calculated. A lower KD value indicates a higher binding affinity. For instance, SPR analysis showed that OPN-6602 has a high affinity for the EP300 bromodomain with a KD of 0.87 nM, characterized by a fast on-rate and a slow off-rate. bioworld.com X-ray crystallography and native mass spectrometry are other biophysical methods that have been used to characterize the binding of inhibitors to the EP300/CBP HAT domain. nih.govresearchgate.net
| Technique | Parameter Measured | Example Finding for EP300/CBP Inhibitors | Reference |
|---|---|---|---|
| Biochemical Enzyme Assay | IC50 (Half-maximal inhibitory concentration) | OPN-6602: EP300 IC50=28 nM; CBP IC50=31 nM. OPN-6742: EP300 IC50=13 nM; CBP IC50=18 nM. | bioworld.com |
| Surface Plasmon Resonance (SPR) | KD (Equilibrium dissociation constant), on-rate, off-rate | OPN-6602 showed a high affinity for the EP300 bromodomain with a KD of 0.87 nM. | bioworld.com |
| X-ray Crystallography | Three-dimensional structure of the inhibitor-protein complex | Used to characterize the binding of inhibitors to the EP300/CBP HAT domain. | nih.govresearchgate.net |
Proteomic Analyses for Identification of Acetylation Substrates and Protein Abundance Changes
EP300 and CBP acetylate a vast number of histone and non-histone proteins, thereby regulating numerous cellular pathways. biologists.comnih.gov Proteomic approaches are invaluable for gaining a global understanding of the effects of EP300/CBP modulation.
Identification of Acetylation Substrates: Mass spectrometry-based proteomics can be used to identify changes in protein acetylation on a proteome-wide scale following treatment with an EP300/CBP modulator. This helps in elucidating the downstream pathways affected by the inhibitor. For example, it is known that EP300/CBP specifically target histone H3 lysine (B10760008) 18 (H3K18) and histone H3 lysine 27 (H3K27) for acetylation. nih.govelifesciences.org Inhibition of the EP300/CBP bromodomain has been shown to reduce H3K27ac levels. nih.gov In Rubinstein-Taybi syndrome, a disorder caused by mutations in CBP or EP300, there are decreased levels of the acetylated form of the heat shock factor HSF2. biorxiv.org
Protein Abundance Changes: Global proteomic analyses can also reveal changes in the abundance of various proteins upon EP300/CBP inhibition. This can provide insights into the broader cellular response to the modulator. For instance, selective degradation of EP300 using a proteolysis-targeting chimera (PROTAC) resulted in the downregulation of androgen receptor (AR) signaling genes in prostate cancer cells. youtube.com In another study, global proteomics confirmed the selective loss of CBP protein in cells treated with a CBP-selective degrader, with minimal effects on other bromodomain-containing proteins. youtube.com
| Proteomic Application | Key Finding with EP300/CBP Modulation | Reference |
|---|---|---|
| Histone Acetylation | Inhibition of EP300/CBP reduces acetylation of H3K18 and H3K27. | nih.govelifesciences.org |
| Non-Histone Substrate Acetylation | Decreased acetylation of HSF2 in cells with mutated CBP or EP300. | biorxiv.org |
| Protein Abundance | Selective degradation of EP300 leads to downregulation of AR signaling genes. | youtube.com |
| Selective Degradation | A CBP-selective degrader causes loss of CBP protein without significantly affecting other bromodomain proteins. | youtube.com |
In Vivo Preclinical Model Systems
Xenograft Models (e.g., Human Cancer Cell Line-Derived Xenografts)
To assess the anti-tumor efficacy of EP300/CBP modulators in a living organism, human cancer cell line-derived xenograft (CDX) models are widely used. In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors.
The efficacy of the modulator is typically evaluated by measuring tumor growth inhibition (TGI). For example, the dual EP300/CBP inhibitor OPN-6602 demonstrated dose-dependent antitumor activity in a VCaP prostate cancer xenograft model. bioworld.com In a multiple myeloma xenograft model (OPM-2), OPN-6602 inhibited tumor growth by 30-111% at various doses. aacrjournals.org Furthermore, the combination of OPN-6602 with the standard-of-care drug enzalutamide (B1683756) resulted in a tumor growth inhibition of over 100% in a patient-derived xenograft (PDX) model of metastatic castration-resistant prostate cancer. bioworld.com Pharmacodynamic studies in these models often involve analyzing tumor samples to confirm target engagement, such as the downregulation of target genes or histone acetylation marks. bioworld.comaacrjournals.org
| Xenograft Model | EP300/CBP Modulator | Key Efficacy Finding | Reference |
|---|---|---|---|
| VCaP (Prostate Cancer) | OPN-6602 | Dose-dependent antitumor activity. | bioworld.com |
| OPM-2 (Multiple Myeloma) | OPN-6602 | 30-111% tumor growth inhibition. | aacrjournals.org |
| mCRPC (Patient-Derived) | OPN-6602 + Enzalutamide | >100% tumor growth inhibition in a subset of mice. | bioworld.com |
Disease-Specific Animal Models (e.g., Fibrosis, Inflammation)
The therapeutic potential of targeting EP300/CBP extends beyond cancer to diseases like fibrosis and inflammation. mdpi.comnih.gov Disease-specific animal models are essential for evaluating the efficacy of modulators in these contexts.
Fibrosis Models: EP300 has been identified as a key regulator of fibrotic processes. mdpi.comnih.gov In mouse models of liver fibrosis induced by a choline-deficient high-fat diet or thioacetamide, a p300 inhibitor was shown to significantly diminish the pathological hallmarks of the disease. researchgate.net Similarly, genetic abrogation of EP300 has been shown to rescue senescence and fibrosis effects in a mouse model of atrial fibrillation. researchgate.net
Inflammation Models: The NF-κB signaling pathway, a key driver of inflammation, is regulated by CBP and p300. mdpi.com In a mouse model of TNF-α-induced inflammation, CBP/EP300 bromodomain inhibitors were able to blunt the secretion of pro-inflammatory cytokines like IL-1β and IL-1α. chemrxiv.org These inhibitors were also shown to reduce the expression of pro-inflammatory genes in lipopolysaccharide-stimulated macrophages. chemrxiv.org
Omics and High-Throughput Approaches
"Omics" and high-throughput technologies provide a global perspective on the cellular impact of inhibiting EP300/CBP, revealing downstream effects on gene expression and chromatin architecture.
RNA sequencing (RNA-seq) is a fundamental tool for elucidating the transcriptomic consequences of EP300/CBP inhibition. This technique quantifies gene expression changes across the entire genome, identifying which gene networks are regulated by EP300/CBP activity.
Research on various EP300/CBP inhibitors has consistently shown significant downregulation of key oncogenes and transcription factors. For instance, treatment of multiple myeloma cells with the EP300/CBP bromodomain inhibitor CCS1477 resulted in the substantial downregulation of transcription factor genes critical for cancer cell proliferation, including MYB, MYC, and IRF4. ashpublications.org Gene Set Enrichment Analysis (GSEA) of these RNA-seq datasets confirmed a significant enrichment of MYC and E2F target gene sets among the downregulated genes. ashpublications.org Similarly, studies with the catalytic HAT inhibitor A485 in fibroblasts led to widespread transcriptional repression. nih.gov In models of androgen receptor (AR)-dependent prostate cancer, selective EP300 degraders were shown via transcriptomic analysis to cause the downregulation of AR signaling genes. youtube.com These findings highlight that a primary outcome of EP300/CBP inhibition is the suppression of enhancer-driven oncogene expression. nih.gov
Table 1: Illustrative Gene Expression Changes Following EP300/CBP Inhibition (RNA-seq)
| Inhibitor | Cell Line/Model | Key Downregulated Genes/Pathways |
|---|---|---|
| CCS1477 | OPM-2 Myeloma | MYB, MYC, IRF4, E2F1, FOXM1; MYC & E2F target gene sets ashpublications.org |
| A485 (HATi) | Fibroblasts | Broad transcriptional repression (2337 genes downregulated) nih.gov |
| EP300 Degrader | Prostate Cancer | Androgen Receptor (AR) signaling genes youtube.com |
| CBP30 (BRDi) | Fibroblasts | Somatic-specific genes, including PRRX1 nih.gov |
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is indispensable for mapping the genomic locations of EP300/CBP proteins and the histone marks they deposit, primarily H3K27 acetylation (H3K27ac) and H3K18ac. nih.govelifesciences.org This methodology provides direct evidence of a modulator's effect on chromatin structure and accessibility.
Studies have shown that inhibition of the EP300/CBP bromodomain leads to a significant, localized reduction in H3K27ac at active enhancers and promoters, rather than a global ablation of the mark. nih.govelifesciences.orgresearchgate.net For example, in multiple myeloma cells, bromodomain inhibition was associated with a decrease in H3K18ac and H3K27ac at the super-enhancer of the IRF4 gene. elifesciences.org This reduction in histone acetylation was accompanied by a corresponding decrease in the chromatin occupancy of EP300 itself, suggesting that bromodomain binding is critical for tethering the enzyme to chromatin. elifesciences.org In other models, treatment with the inhibitor CCS1477 caused a genome-wide redistribution of EP300 binding away from sites containing IRF4 motifs. ashpublications.org These ChIP-seq findings directly link the mechanism of EP300/CBP inhibition to the epigenetic silencing of key gene regulatory elements. nih.gov
High-throughput screening (HTS) is a critical starting point for discovering novel chemical scaffolds that can modulate EP300/CBP activity. HTS can involve screening large chemical libraries in biochemical assays or using computational methods like high-throughput docking.
A notable success in this area was the use of high-throughput fragment docking to screen a library of small molecules against the acetyl-lysine binding pocket of the EP300 bromodomain. nih.govacs.org This in silico screening approach identified a novel 3-methylcinnoline (B100589) fragment as a promising acetyl-lysine mimic. acs.orgchemrxiv.org This initial hit served as the foundational scaffold for a subsequent structure-based design campaign, leading to the development of more potent and selective inhibitors, and ultimately to proteolysis-targeting chimeras (PROTACs) like dCE-2. nih.govacs.orgchemrxiv.org This discovery pipeline underscores the power of HTS, particularly computational screening, to identify unique chemical starting points for inhibitor development. chemrxiv.orguzh.ch
Computational and Structural Biology Approaches
Computational modeling and structural biology are pivotal in transforming initial hits from HTS into highly optimized and selective modulators.
Structure-based design relies on high-resolution crystal structures of the target protein, often in complex with a ligand, to guide chemical modifications that improve binding affinity and selectivity. Once an initial fragment or hit is identified, co-crystallography provides a detailed atomic-level map of the interactions between the compound and the protein's binding pocket.
The development of the degrader dCE-2 is a prime example of this methodology. nih.govacs.orgnih.gov Its design was based on the crystal structure of an in-house bromodomain inhibitor that featured the 3-methylcinnoline acetyl-lysine mimic discovered through docking. nih.govresearchgate.net The structural information allowed for rational optimization of the initial fragment, a process known as fragment growing, to enhance its binding affinity and ultimately led to the creation of a potent inhibitor. acs.org This optimized inhibitor was then further elaborated into the PROTAC dCE-2. nih.govacs.org This iterative cycle of chemical synthesis and structural evaluation is a cornerstone of modern drug discovery.
Molecular docking and molecular dynamics (MD) simulations are computational techniques that predict how a small molecule binds to a protein and how the resulting complex behaves over time. Docking is used to screen virtual libraries and prioritize compounds for synthesis and testing. nih.gov
MD simulations provide deeper insights into the stability of the protein-ligand complex and the conformational changes the molecule might undergo. For instance, explicit water MD simulations were used to study the PROTAC dCE-2. acs.orguzh.ch These simulations revealed that the degrader can exist in both a folded, compact conformation and a more extended one. nih.govnih.gov It was hypothesized that the folded state may promote cell permeability, while the extended state is better suited for forming the ternary complex between EP300/CBP and the E3 ligase, which is necessary for degradation. nih.govacs.orguzh.ch This finding helped explain why dCE-2 is a highly efficient degrader despite having only a modest binding affinity for the EP300/CBP bromodomain, highlighting that factors beyond simple binary affinity are critical for the efficacy of such molecules. nih.govacs.org
Table 2: Compound Names Mentioned
| Compound Name | Description |
|---|---|
| EP300/Cbp-IN-2 | An inhibitor of EP300/CBP. medchemexpress.com |
| dCE-2 | A PROTAC degrader of EP300/CBP. nih.govacs.org |
| CCS1477 (inobrodib) | A selective inhibitor of the EP300/CBP bromodomains. ashpublications.org |
| A485 | A catalytic inhibitor of the EP300/CBP HAT domain. nih.gov |
| CBP30 (SGC-CBP30) | A selective inhibitor of the EP300/CBP bromodomains. nih.gov |
| GNE-781 | A structurally distinct EP300/CBP bromodomain binder. acs.org |
| GNE-272 | A potent and structurally unrelated EP300/CBP bromodomain inhibitor. chemrxiv.orgacs.org |
| I-CBP112 | A chemical probe targeting EP300/CBP bromodomains. nih.gov |
| Pomalidomide | A CRBN ligand used in PROTAC design. acs.org |
| MG132 | A proteasome inhibitor. acs.org |
| MLN4924 | A neddylation inhibitor. acs.org |
| C646 | An inhibitor of the EP300/CBP HAT domain. aacrjournals.org |
| OPN-6602 | A dual EP300/CBP inhibitor. bioworld.com |
| OPN-6742 | A dual EP300/CBP inhibitor. bioworld.com |
| Enzalutamide | An androgen receptor signaling inhibitor. bioworld.com |
Future Directions and Research Gaps in Ep300/cbp Modulation
Elucidating the Nuances of EP300 and CBP Differential Functionality
Despite their high degree of structural homology, emerging evidence suggests that EP300 and CBP are not entirely functionally redundant. nih.govresearchgate.net While they share many overlapping roles, studies using knockout mice have revealed distinct functions, with homozygous deletion of either gene leading to early embryonic lethality. nih.gov This indicates that a precise balance in the expression of both proteins is necessary for normal development. nih.gov
Further research has begun to uncover the specific contexts in which their functions diverge. For instance, in F9 teratocarcinoma cells, p300 appears to have distinct functions from CBP during retinoic acid-induced differentiation. nih.gov In mouse embryonic stem cells (mESCs), p300 is the predominant H3K27 acetyltransferase, with its depletion leading to a more pronounced loss of acetylation at enhancers compared to promoters. researchgate.netbiorxiv.org Conversely, while the loss of either protein has minimal impact on chromatin accessibility, distinct sets of genes are transcriptionally dysregulated upon the depletion of p300 versus CBP. researchgate.netbiorxiv.org
Recent advancements in developing selective degraders for EP300 have provided powerful tools to dissect these differences. youtube.com In prostate cancer models, the selective degradation of EP300, but not CBP, leads to the downregulation of androgen receptor (AR) signaling genes, suggesting EP300 is the primary driver in this context. youtube.com These findings underscore the importance of developing paralog-specific modulators to minimize off-target effects and maximize therapeutic efficacy. A deeper understanding of their distinct protein-protein interactions, substrate specificities, and roles in different cellular lineages will be crucial for designing targeted therapies. researchgate.netyoutube.com
Development of Modulators with Enhanced Selectivity and Potency
A significant challenge in targeting EP300/CBP has been achieving selectivity due to the high homology between the two proteins. foghorntx.com However, recent breakthroughs in medicinal chemistry and targeted protein degradation have opened new avenues for developing highly selective and potent modulators.
One promising approach has been the development of heterobifunctional degraders, such as proteolysis-targeting chimeras (PROTACs). These molecules induce the selective degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This strategy has led to the discovery of potent and highly selective degraders of EP300, such as dEP300-2. foghorntx.com These degraders have demonstrated robust anti-proliferative effects in various cancer cell lines, including those with CBP mutations where EP300 becomes essential for survival. foghorntx.comfoghorntx.com Notably, targeted degradation of EP300 has shown a stronger suppression of cancer cell growth compared to inhibition of the bromodomain or HAT activity alone. foghorntx.com
Future efforts will likely focus on refining these degraders to further enhance their selectivity and oral bioavailability. The development of selective CBP degraders will also be instrumental in fully dissecting the individual roles of each paralog and identifying specific dependencies in different disease contexts. youtube.com
Exploration of Novel Mechanisms of Action beyond Bromodomain and HAT Inhibition
While the inhibition of the bromodomain and HAT domains has been the primary focus of EP300/CBP drug discovery, these large, multi-domain proteins offer other potential targets for therapeutic intervention. nih.govmdpi.com EP300 and CBP act as scaffolds, interacting with a vast array of transcription factors and other cellular proteins. nih.gov Disrupting these specific protein-protein interactions represents a largely unexplored area for developing novel modulators.
The KIX domain, for example, is another protein interaction module within EP300/CBP that could be targeted. Developing small molecules that specifically block the interaction of the KIX domain with key transcription factors could offer a more nuanced way to modulate gene expression downstream of EP300/CBP.
Furthermore, the recent success of targeted protein degradation highlights a shift from simple inhibition to more sophisticated modes of action. acs.org Future research could explore other novel mechanisms, such as allosteric modulation, which could fine-tune the enzymatic activity of EP300/CBP rather than completely blocking it. The discovery that the bromodomain ligand I-CBP112 can stimulate the nucleosome acetylation activity of p300/CBP suggests that allosteric activation may also be a viable therapeutic strategy in certain contexts. researchgate.net
Investigation of Combinatorial Research Strategies with Existing Therapeutic Approaches
The central role of EP300/CBP in regulating transcription makes them ideal candidates for combinatorial therapeutic strategies. Their inhibition can sensitize cancer cells to other treatments by altering the expression of key survival and resistance genes.
Studies have already demonstrated the synergistic potential of combining EP300/CBP modulators. For instance, the combination of a HAT inhibitor (A-485) and a bromodomain antagonist (I-CBP112) has been shown to synergistically inhibit the proliferation of prostate cancer cells. nih.govresearchgate.net This combination leads to a more profound dissociation of p300 from chromatin and a greater reduction in the expression of oncogenes like c-Myc compared to either agent alone. nih.gov
Beyond combining different EP300/CBP modulators, there is significant potential in pairing them with other classes of drugs. For example, combining EP300/CBP bromodomain inhibitors with BET bromodomain inhibitors or standard chemotherapy agents like doxorubicin (B1662922) has shown synergistic effects in leukemia cells. researchgate.net In multiple myeloma, combining the EP300/CBP bromodomain inhibitor SGC-CBP30 with lenalidomide (B1683929) also results in a substantial synergistic reduction in cell viability. researchgate.net Future research should systematically explore rational combinations of EP300/CBP modulators with a wide range of targeted therapies and immunotherapies across various cancer types.
Identification and Validation of New Disease Indications Amenable to EP300/CBP Modulation
The influence of EP300/CBP extends beyond oncology, with emerging roles in inflammation, immunology, and cellular reprogramming. This opens up a broad landscape of potential new disease indications for EP300/CBP modulators.
In the context of immunology, EP300/CBP have been shown to be critical for the function of regulatory T cells (Tregs), which play a key role in suppressing anti-tumor immunity. nih.gov Inhibition of the EP300/CBP bromodomains can reduce the expression of FOXP3, a master regulator of Treg function, thereby potentially bolstering anti-tumor immune responses. nih.gov Furthermore, EP300/CBP bromodomain inhibition can redirect tumor-associated myeloid-derived suppressor cells (MDSCs) from a suppressive to an inflammatory phenotype, further enhancing anti-tumor immunity. researchgate.net
There is also growing interest in the role of EP300/CBP in inflammatory diseases. Given that tumor necrosis factor-alpha (TNF-α) is a key driver of inflammation in conditions like rheumatoid arthritis, and EP300/CBP are involved in regulating TNF-α-induced gene expression, their inhibition presents a novel anti-inflammatory strategy. acs.org
The ability of EP300/CBP bromodomain inhibitors to facilitate cellular reprogramming by downregulating somatic cell-specific genes suggests potential applications in regenerative medicine. nih.gov Further research is needed to validate these emerging indications in preclinical models and ultimately in clinical trials.
Compound Information
Q & A
Q. How can researchers reconcile EP300’s dual roles as a tumor suppressor and oncogenic coactivator?
- Answer : Context-dependent roles may arise from post-translational modifications (e.g., acetylation) or interaction partners (e.g., p53 vs. MYC). Use proximity-dependent biotinylation (BioID) to map EP300 interactomes under different conditions. Functional assays (e.g., colony formation, apoptosis) in isogenic models can clarify tissue-specific effects .
Tables of Key Data
Q. Table 1. EP300 Expression and Clinical Outcomes in Cancer
| Cancer Type | EP300 Expression | Correlation with Prognosis | Key References |
|---|---|---|---|
| Metaplastic Breast | Low | Poor survival | |
| Ovarian | High | Chemoresistance | |
| Prostate | Variable | Context-dependent |
Q. Table 2. Common Assays for this compound Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
